

Application Notes and Protocols for B.T.P-114

Synthesis and Research

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Compound of Interest

Compound Name: BIZ 114

Cat. No.: B2406284

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These application notes provide a comprehensive overview of B.T.P-114, a novel platinum-based anticancer agent. The document details its mechanism of action, preclinical data, and a representative protocol for its synthesis for research applications.

Introduction and Background

B.T.P-114 is an investigational, personalized cisplatin prodrug designed to improve upon the therapeutic window of conventional platinum-based chemotherapies.^{[1][2]} Developed by Blend Therapeutics and subsequently advanced by Placon Therapeutics, B.T.P-114 is an albumin-binding platinum complex. It contains a maleimide group that allows for rapid and specific covalent conjugation to serum albumin upon intravenous administration. This strategy prolongs the drug's circulation half-life, enhances its accumulation in tumor tissues, and reduces the systemic toxicities commonly associated with cisplatin.^[3]

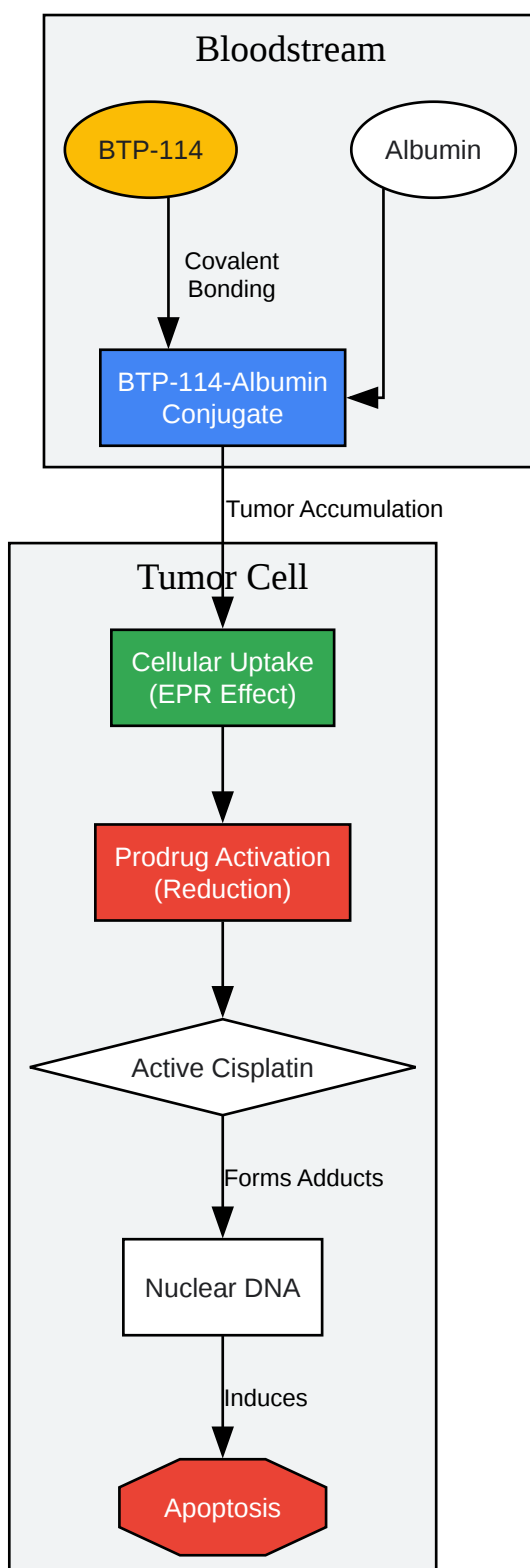
The prodrug is designed to be stable in circulation and release its active cytotoxic agent, cisplatin, preferentially within the tumor microenvironment. This targeted delivery is intended to increase the proportion of patients who respond to platinum therapy and extend the duration of that response.

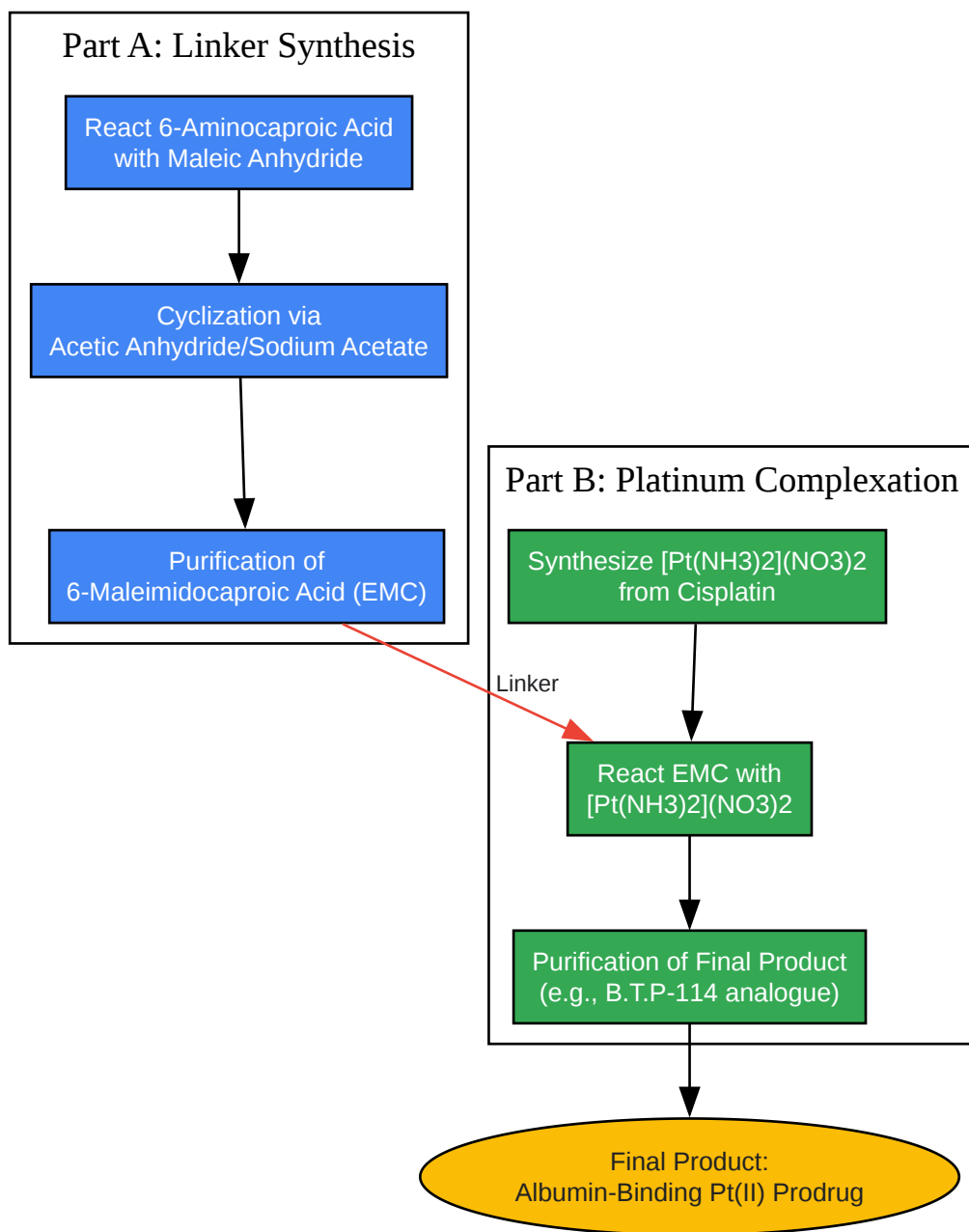
Mechanism of Action

The therapeutic strategy of B.T.P-114 involves several key steps from administration to cytotoxic effect:

- **Intravenous Administration & Albumin Conjugation:** Once administered, the maleimide moiety of B.T.P-114 rapidly reacts with the free thiol group on cysteine-34 of circulating serum albumin, forming a stable covalent bond.
- **Prolonged Circulation & Tumor Accumulation:** The resulting B.T.P-114-albumin conjugate has a significantly extended plasma half-life. It leverages the enhanced permeability and retention (EPR) effect for preferential accumulation in solid tumors.
- **Tumor Cell Uptake:** The conjugate is taken up by cancer cells, particularly those with molecular profiles indicative of high metabolic activity.
- **Prodrug Activation:** Within the hypoxic and reductive environment of the tumor cell, the platinum(IV) or platinum(II) complex is reduced, releasing the active cisplatin metabolite.
- **DNA Damage and Apoptosis:** The released cisplatin binds to DNA, forming intrastrand and interstrand cross-links. This DNA damage disrupts replication and transcription, ultimately inducing apoptosis and inhibiting cell growth.

Signaling Pathway Diagram





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References

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